2-Chloro-5-methylpyrimidine-4-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis and Pharmacological Properties
Research has shown that derivatives of pyrimidine, such as 2-Chloro-5-methylpyrimidine-4-carboxylic acid, have been synthesized and studied for their potential pharmacological properties. For instance, derivatives of 2,3-dihydro-7-methylpyrimido-[5,4-e]-1,3-thiazine and 7-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine, which are structurally related to 2-Chloro-5-methylpyrimidine-4-carboxylic acid, have shown analgesic, anti-inflammatory, and immunosuppressive activities (Malinka, Zawisza, & Zajac, 1989).
Antimicrobial Agents
Another study focused on the synthesis of derivatives of 2-Chloro-5-methylpyrimidine-4-carboxylic acid, exploring their potential as antimicrobial agents. The derivatives showed in vitro antimicrobial activity against some pathogenic micro-organisms, indicating their potential use in treating infections (El-kerdawy, Eisa, El-Emam, Massoud, & Nasr, 1990).
Supramolecular Chemistry
In the field of supramolecular chemistry, a study on the cocrystal of 2-amino-4-chloro-6-methylpyrimidine with 4-methylbenzoic acid, a compound structurally similar to 2-Chloro-5-methylpyrimidine-4-carboxylic acid, revealed insights into hydrogen bonding interactions, which are crucial for understanding molecular assembly and structure (Khalib, Thanigaimani, Arshad, & Razak, 2015).
Chemical Reactions and Transformations
Research on fluoropyrimidines, closely related to chloropyrimidines like 2-Chloro-5-methylpyrimidine-4-carboxylic acid, has provided insights into the rates of chemical reactions and transformations, enhancing our understanding of the reactivity of pyrimidine derivatives (Brown & Waring, 1974).
Hydrogen Bonding and Crystallography
In crystallography, studies on 2-amino-4-methylpyrimidine, a compound related to 2-Chloro-5-methylpyrimidine-4-carboxylic acid, have investigated hydrogen bonding interactions with dicarboxylic acids. These studies help in understanding molecular interactions in the solid state, which is essential for the development of new materials and drugs (Mahapatra, Sahoo, Goswami, & Fun, 2011).
Safety And Hazards
The safety data sheet for 2-Chloro-5-methylpyrimidine-4-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-chloro-5-methylpyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-3-2-8-6(7)9-4(3)5(10)11/h2H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXOFYWUUZOAAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743936 | |
Record name | 2-Chloro-5-methylpyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methylpyrimidine-4-carboxylic acid | |
CAS RN |
933746-10-2 | |
Record name | 2-Chloro-5-methylpyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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